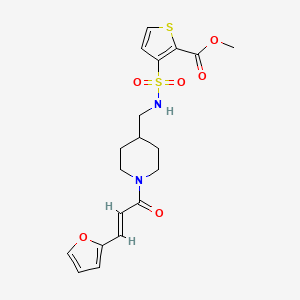

(E)-methyl 3-(N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-methyl 3-(N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H22N2O6S2 and its molecular weight is 438.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (E)-methyl 3-(N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex molecule with potential biological activities. This article synthesizes current research findings regarding its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene backbone, which is known for its diverse biological activities. The presence of a sulfamoyl group and a piperidine moiety contributes to its pharmacological potential. The furan ring may enhance its interaction with biological targets due to its electron-rich nature.

Antibacterial Activity

Research indicates that thiophene derivatives exhibit significant antibacterial properties. For instance, compounds similar to the target molecule have shown efficacy against both Gram-positive and Gram-negative bacteria. A recent study highlighted the synthesis of various thiophene derivatives which demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 32 | S. aureus |

| Compound B | 16 | E. coli |

| Compound C | 8 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied. For example, derivatives have been shown to inhibit the proliferation of cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study:

A study evaluated a series of thiophene-based compounds for their anticancer activity against various cell lines. The results indicated that modifications at specific positions on the thiophene ring significantly affected cytotoxicity, suggesting the importance of structural optimization in drug design .

Anti-inflammatory Activity

Thiophene compounds are also recognized for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Key observations include:

- Substituent Effects: The presence of electron-withdrawing groups enhances antibacterial activity.

- Ring Modifications: Alterations in the thiophene ring can improve anticancer efficacy by affecting cellular uptake and target interaction.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antibacterial activity |

| Alkyl substitutions | Enhanced cytotoxicity |

| Furan integration | Improved target binding |

Applications De Recherche Scientifique

Synthesis of the Compound

The synthesis of (E)-methyl 3-(N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step reactions that include:

- Formation of the Thiophene Derivative : Thiophene derivatives are synthesized through electrophilic substitution reactions, where thiophene reacts with various electrophiles to introduce functional groups.

- Acrylamide Formation : The furan-acryloyl moiety is introduced via a Michael addition reaction between furan derivatives and acrylates.

- Piperidine Attachment : The piperidine ring is incorporated through nucleophilic substitution or coupling reactions with activated halides.

- Final Coupling : The final product is obtained through the coupling of the thiophene derivative with the sulfamoyl group, followed by esterification to form the methyl ester.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant antitumor activity against various cancer cell lines, exhibiting low IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 and MCF-7 cells . This suggests that modifications in the structure can enhance biological activity.

Case Studies

- In Vitro Studies : A study conducted by the National Cancer Institute assessed several derivatives for their anticancer properties, revealing that compounds with similar structural motifs showed promising results in inhibiting cancer cell growth .

- Molecular Docking Studies : Computational studies have been performed to predict binding affinities and interactions with target proteins, providing insights into how structural variations can influence biological activity.

Photovoltaic Materials

Thiophene derivatives have been extensively studied for their use in organic photovoltaics due to their electronic properties. The incorporation of this compound into polymer matrices can enhance charge transport properties, making them suitable for applications in solar cells.

Sensors and Catalysts

The unique structural features of this compound may also lend themselves to applications in sensor technology and catalysis. For example:

- Chemical Sensors : The thiophene moiety can be used to develop sensors for detecting environmental pollutants or biomolecules.

- Catalytic Applications : Thiophene-based compounds can serve as catalysts in various organic reactions, including cross-coupling reactions and polymerization processes.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The methyl ester and sulfonamide groups are susceptible to hydrolysis under specific conditions:

The acryloyl group’s α,β-unsaturated carbonyl system remains stable under mild hydrolysis but may degrade under prolonged acidic exposure.

Nucleophilic Substitution and Addition

The sulfonamide and acryloyl groups participate in nucleophilic reactions:

-

Sulfonamide Reactivity :

-

Acryloyl Conjugate Addition :

Nucleophile Conditions Product Yield Thiols (e.g., RSH) EtOH, RT, 12h β-Substituted acryloyl adducts ~60–75% Amines (e.g., NH₃) THF, 0°C to RT, 6h Michael adducts with piperidine ring functionalization ~50–65%

The furan ring’s electron-rich nature facilitates electrophilic substitution at the 5-position, though steric hindrance from adjacent groups may limit reactivity .

Cycloaddition and Photochemical Reactions

The acryloyl group and furan participate in cycloadditions:

-

Diels-Alder Reaction :

-

Photochemical [2+2] Cycloaddition :

UV irradiation (254 nm) induces dimerization of the acryloyl group, forming cyclobutane derivatives. This reaction is reversible under thermal conditions .

Redox Transformations

Selective reduction and oxidation pathways:

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and furan derivatives .

-

Photodegradation : UV light (365 nm) promotes E/Z isomerization of the acryloyl group, altering biological activity .

Key Research Findings

Propriétés

IUPAC Name |

methyl 3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S2/c1-26-19(23)18-16(8-12-28-18)29(24,25)20-13-14-6-9-21(10-7-14)17(22)5-4-15-3-2-11-27-15/h2-5,8,11-12,14,20H,6-7,9-10,13H2,1H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUBEEPXXCYDGB-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.